molecular formula C15H13N3S2 B11049736 Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]-

Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]-

Cat. No.: B11049736
M. Wt: 299.4 g/mol
InChI Key: PYRZBHKNBJLCOR-UHFFFAOYSA-N
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Description

4-(2,3-DIHYDRO-1H-INDEN-1-YL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of an indene, thiophene, and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIHYDRO-1H-INDEN-1-YL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials often include indene derivatives, thiophene derivatives, and triazole precursors. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the thiophene and indene moieties through substitution reactions.

    Hydrosulfide Introduction: Incorporation of the hydrosulfide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DIHYDRO-1H-INDEN-1-YL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydrosulfide group to sulfoxide or sulfone.

    Reduction: Reduction of the triazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene or indene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium, platinum, or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene or indene rings.

Scientific Research Applications

4-(2,3-DIHYDRO-1H-INDEN-1-YL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,3-DIHYDRO-1H-INDEN-1-YL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-DIHYDRO-1H-INDEN-1-YL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of indene, thiophene, and triazole moieties, which confer distinct chemical and physical properties. This uniqueness makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C15H13N3S2

Molecular Weight

299.4 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-1-yl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N3S2/c19-15-17-16-14(13-6-3-9-20-13)18(15)12-8-7-10-4-1-2-5-11(10)12/h1-6,9,12H,7-8H2,(H,17,19)

InChI Key

PYRZBHKNBJLCOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1N3C(=NNC3=S)C4=CC=CS4

Origin of Product

United States

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